N-Fmoc-(S)-cleonin

Description

Its synthesis leverages chiral Ni(II) complexes, enabling large-scale production (>100 g/batch) with exceptional enantiomeric purity (>99%) and an 83% total yield . The Fmoc (9-fluorenylmethoxycarbonyl) group provides orthogonal protection for the α-amino group, facilitating solid-phase peptide synthesis (SPPS). The trifluoromethyl side chain enhances metabolic stability and hydrophobic interactions in therapeutic peptides, making it valuable in drug development .

Properties

Molecular Formula |

C20H19NO5 |

|---|---|

Molecular Weight |

353.4 g/mol |

IUPAC Name |

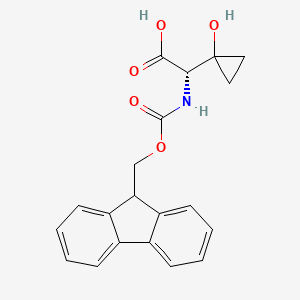

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-hydroxycyclopropyl)acetic acid |

InChI |

InChI=1S/C20H19NO5/c22-18(23)17(20(25)9-10-20)21-19(24)26-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17,25H,9-11H2,(H,21,24)(H,22,23)/t17-/m1/s1 |

InChI Key |

YWTNVBOLBKOBKO-QGZVFWFLSA-N |

Isomeric SMILES |

C1CC1([C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |

Canonical SMILES |

C1CC1(C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-(S)-cleonin typically involves the protection of the amino group of the amino acid with the Fmoc group. This is achieved through the reaction of the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-Fmoc-(S)-cleonin undergoes several types of chemical reactions, including:

Deprotection: The Fmoc group can be removed under mildly basic conditions using reagents like piperidine or piperazine.

Coupling Reactions: The protected amino acid can be coupled with other amino acids or peptides using coupling reagents such as HATU or TBTU.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in peptide synthesis.

Common Reagents and Conditions:

Deprotection: Piperidine, piperazine, or 4-methylpiperidine in a solvent like dimethylformamide.

Coupling: HATU, TBTU, or other coupling reagents in the presence of a base like diisopropylethylamine.

Major Products: The major products formed from these reactions are peptides and proteins with the desired sequence and structure .

Scientific Research Applications

N-Fmoc-(S)-cleonin has a wide range of applications in scientific research, including:

Chemistry: Used in the synthesis of complex peptides and proteins through solid-phase peptide synthesis.

Biology: Facilitates the study of protein-protein interactions and the development of peptide-based drugs.

Medicine: Plays a role in the development of therapeutic peptides and vaccines.

Industry: Used in the production of peptide-based materials and hydrogels for biomedical applications.

Mechanism of Action

The mechanism of action of N-Fmoc-(S)-cleonin involves the protection of the amino group of the amino acid, which prevents unwanted side reactions during peptide synthesis. The Fmoc group is stable under basic conditions but can be easily removed under mildly acidic conditions, allowing for the sequential addition of amino acids to form peptides and proteins . The molecular targets and pathways involved include the activation of the carboxyl group of the amino acid and the protection of the amino group .

Comparison with Similar Compounds

Key Insights :

- Scalability: N-Fmoc-(S)-6,6,6-trifluoro-norleucine outperforms others in batch size due to efficient catalyst recovery (>90% ligand reuse) .

- Purity : Commercial olefinic derivatives (e.g., (R)-N-Fmoc-α-(7-octenyl)alanine) guarantee high purity, while fluorinated variants require rigorous purification .

Physicochemical Properties

Key Insights :

- Solubility : Fluorinated and aromatic derivatives (e.g., N-Fmoc-(S)-2,6-difluoro-α-methylphenylalanine) require DMF or DMSO for solubility, complicating aqueous applications .

- Stability : Olefinic side chains in stapled peptides may epimerize during ring-closing metathesis (RCM), necessitating optimized reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.